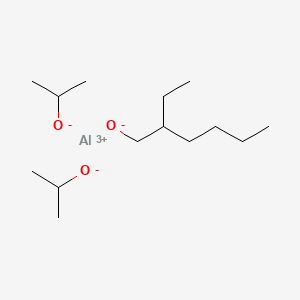![molecular formula C13H11Cl2N3O2 B13789290 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-37-5](/img/structure/B13789290.png)
3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an amino acid side chain, making it a unique molecule with diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 3,4-dichlorobenzaldehyde and guanidine.
Substitution Reaction: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Amino Acid Side Chain Addition: The final step involves the addition of the amino acid side chain through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)-propionic acid
- 3-Amino-3-(4-isopropylphenyl)-propionic acid
- 3-Amino-3-(4-bromophenyl)-propionic acid
Uniqueness
Compared to similar compounds, 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid stands out due to its unique pyrimidine ring structure and the presence of the 3,4-dichlorophenyl group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
928713-37-5 |
|---|---|
Formule moléculaire |
C13H11Cl2N3O2 |
Poids moléculaire |
312.15 g/mol |
Nom IUPAC |
3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-2-1-7(3-10(9)15)13-17-5-8(6-18-13)11(16)4-12(19)20/h1-3,5-6,11H,4,16H2,(H,19,20) |
Clé InChI |
YMQYQYNJEIYSCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=C(C=N2)C(CC(=O)O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


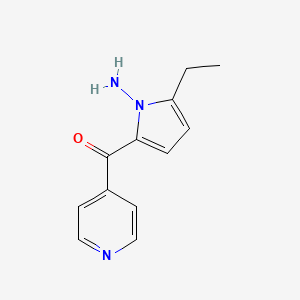

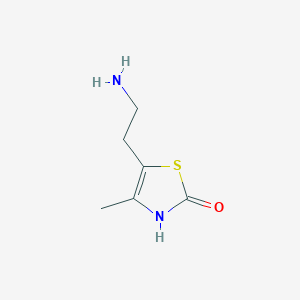


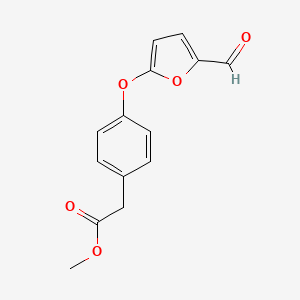
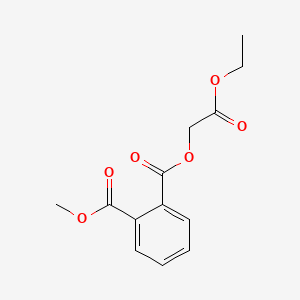
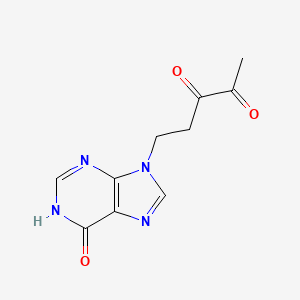

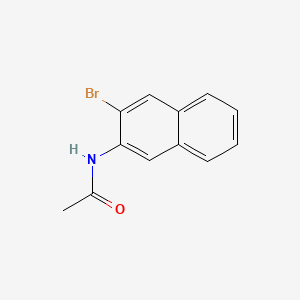
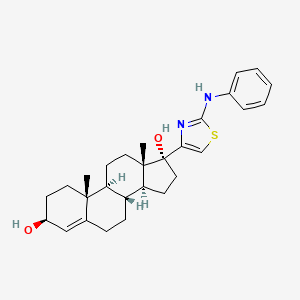

![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
